molecular formula C13H16N2 B1294700 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole CAS No. 7546-66-9

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

Cat. No. B1294700
CAS RN: 7546-66-9
M. Wt: 200.28 g/mol
InChI Key: WBCPONKOWIDTJM-UHFFFAOYSA-N
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Description

The compound of interest, 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole, is a hexahydroazepinoindole derivative, which is a class of compounds that have garnered attention due to their potential biological activities and their complex molecular structures. These compounds are part of a broader family of indole derivatives, which are known for their presence in natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of hexahydroazepinoindole derivatives has been explored through various methods. One approach involves a one-pot synthesis using a three-component 1,4-dipolar cycloaddition reaction, which includes 3-alkyl(aryl)imidazo[1,5-a]pyridines, dimethyl acetylenedicarboxylate (DMAD), and N-alkylisatins. This method leads to the formation of tricyclic oxazepino[7,6-b]indole ring systems . Another synthesis route utilizes a domino reaction sequence starting from indolin-3-one, followed by olefination, isomerization, Claisen rearrangement, and reductive cyclization to produce hexahydropyrrolo[2,3-b]indoles . Additionally, a Ugi reaction has been employed to synthesize hexahydroazepino[3,4-b]indole derivatives, which have shown moderate cytotoxicity against various cancer cell lines .

Molecular Structure Analysis

The molecular structures of these synthesized compounds are confirmed using spectral data and, in some cases, single crystal X-ray diffraction. The structural confirmation is crucial as it ensures the correct identification of the synthesized compounds and their potential rearrangements during the synthesis process .

Chemical Reactions Analysis

The chemical reactivity of hexahydroazepinoindole derivatives has been studied in various contexts. For instance, catalytic hydrogenation of certain indole precursors has been used to synthesize hexahydroazepino[4,5-b]indoles . Reactions with activated alkynes have been explored to produce hexahydroazonino[5,6-b]indoles, showcasing the versatility of these compounds in chemical transformations . Additionally, the reaction of 2-methyl-3,4-dihydro-β-carbolin-2-ium iodide with acylmethyl halides has been studied, revealing a new route to 1,2-dihydroazepino[4,5-b]indoles controlled by electronic effects .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of hexahydroazepinoindole derivatives can be inferred. These compounds are likely to exhibit properties typical of heterocyclic compounds, such as solubility in organic solvents and stability under various conditions. The presence of the indole moiety can also imply potential biological activity, which may be of interest in pharmaceutical research .

Scientific Research Applications

Neuroleptic Activity and Antidepressant Screens

The compound 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole and its derivatives have been explored for their neuroleptic activity. A study by Elliott, Gold, and Guzik (1980) synthesized several derivatives, including this compound, and tested them for neuroleptic activity. Interestingly, none of these compounds antagonized methamphetamine aggregate toxicity in mice, but some, including the 3-methyl derivative, exhibited activity in antidepressant screens (Elliott, Gold, & Guzik, 1980).

Chemical Synthesis and Derivatives

Sharkova, Kucherova, and Zagorevskii (1969) and Sharkova, Kucherova, Portnova, and Zagorevskii (1970) conducted research on the synthesis of indole derivatives, including the Clemmensen reduction of this compound. This process led to the creation of new polycyclic condensed systems, expanding our understanding of chemical synthesis involving this compound (Sharkova et al., 1969) (Sharkova et al., 1970).

Potential in Synthesizing Alkaloids

The compound has also been a subject of interest in the synthesis of various alkaloids. For instance, Huang et al. (2008) explored its use in the synthesis of catharanthine, a key intermediate in the production of certain alkaloids. This research demonstrates the potential utility of this compound in the field of organic chemistry and pharmaceutical synthesis (Huang et al., 2008).

Cytotoxicity Evaluation

Reddy et al. (2014) developed a three-component, one-pot synthesis method for hexahydroazepino[3,4-b]indole derivatives, with some exhibiting moderate cytotoxicity against various cancer cell lines. This study highlights the potential of these compounds in cancer research (Reddy et al., 2014).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole” can be found on the product page .

properties

IUPAC Name

3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-15-8-6-11-10-4-2-3-5-12(10)14-13(11)7-9-15/h2-5,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCPONKOWIDTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(CC1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226391
Record name Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7546-66-9
Record name Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007546669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DM506 interact with its target and what are the downstream effects?

A: DM506 primarily targets nicotinic acetylcholine receptors (nAChRs), exhibiting inhibitory effects on various subtypes. [] Unlike competitive antagonists, it doesn't bind directly to the acetylcholine binding site but exerts its action through allosteric mechanisms. Specifically, it targets the α7 and α9α10 nAChR subtypes. [] For α7 nAChRs, DM506 interacts with a putative site in the cytoplasmic domain, modulating receptor activity. [] In the case of α9α10 nAChRs, it binds to intersubunit sites at the extracellular-transmembrane junction, influencing receptor function. [] This inhibition of nAChRs, particularly α7 and α9α10, is suggested to contribute to the compound's sedative and anxiolytic-like effects observed in preclinical models. []

Q2: What is known about the structure-activity relationship (SAR) of DM506?

A: While detailed SAR studies are limited in the provided research, it's evident that DM506's structure plays a crucial role in its interaction with nAChRs. [] The specific arrangement of its hexahydroazepino[4,5-b]indole scaffold, along with the 3-methyl substitution, likely dictates its binding affinity and selectivity for different nAChR subtypes. [] Further research exploring structural modifications and their impact on activity, potency, and selectivity is crucial for optimizing its therapeutic potential.

Q3: Are there any insights into the in vitro and in vivo efficacy of DM506?

A: Studies utilizing cell-based assays demonstrate DM506's ability to inhibit acetylcholine-evoked currents in cells expressing different nAChR subtypes, confirming its in vitro efficacy. [] Furthermore, in vivo studies using mouse models reveal that DM506 induces sedative and anxiolytic-like effects, supporting its potential therapeutic relevance in related conditions. [] These preclinical findings highlight the need for further investigations to explore its efficacy in specific disease models and evaluate its translational potential.

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